molecular formula C21H23NO4 B2772375 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid CAS No. 1564728-61-5

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid

Cat. No.: B2772375
CAS No.: 1564728-61-5
M. Wt: 353.418
InChI Key: TZZZCHGYQOMPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid typically involves the protection of the amino group of 2-methylpentanoic acid with the Fmoc group. This can be achieved through the reaction of 2-methylpentanoic acid with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.

Scientific Research Applications

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme functions.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for research and commercial purposes.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tert-butyl group for additional protection.

    Fmoc-Asp(OtBu)-OH: Fmoc-protected aspartic acid with a tert-butyl group.

Uniqueness

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid is unique due to its specific structure, which includes a 2-methylpentanoic acid backbone. This structure provides distinct properties that can be exploited in the synthesis of peptides with unique sequences and functions.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14(20(23)24)7-6-12-22-21(25)26-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZCHGYQOMPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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